1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,3-dihydro-1H-indole-1-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an ethanol solvent for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid
- 3-{[(E)-(3-Hydroxyphenyl)methylidene]amino}-2-methyl-quinazolin-4(3H)-one
- 7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE stands out due to its unique structural features, such as the presence of both indole and Schiff base moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable metal complexes and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[5-[(4-hydroxyphenyl)methylideneamino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-9-8-14-10-15(4-7-17(14)19)18-11-13-2-5-16(21)6-3-13/h2-7,10-11,21H,8-9H2,1H3 |
InChI Key |
DROLAGZHQVQNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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